molecular formula C17H16N2OS B2978492 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1081126-57-9

2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B2978492
CAS RN: 1081126-57-9
M. Wt: 296.39
InChI Key: UUDBICVRGOHYLD-UHFFFAOYSA-N
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Description

“2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole” is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . These derivatives have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

  • The synthesis and biological activity of benzimidazole derivatives bearing 1,3,4-oxadiazole rings have shown significant angiotensin II (AII) receptor antagonistic activities. These compounds, including 1,3,4-oxadiazole derivatives, demonstrated high affinity for the AT1 receptor and effectively inhibited the AII-induced pressor response (Kohara et al., 1996).

Anticonvulsant Agents

  • A series of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles were investigated for anticonvulsant activities. They showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. The involvement of benzodiazepine receptors in these effects was established (Zarghi et al., 2008).

Anticancer Evaluation

  • Compounds incorporating the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their anticancer activity. Several derivatives demonstrated potent activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Anti-Inflammatory and Anti-Angiogenic Activity

  • Novel benzophenone appended oxadiazole derivatives showed significant anti-inflammatory activity and inhibited the proliferation of endothelial cells, indicating their potential in treating inflammatory mediated anti-angiogenic disorders (Puttaswamy et al., 2018).

Corrosion Inhibition Properties

  • 1,3,4-oxadiazole derivatives were found to be effective corrosion inhibitors for mild steel in acidic environments. They exhibit mixed-type inhibition behavior, suggesting their application in corrosion protection (Ammal et al., 2018).

Antimicrobial Activity

  • Various derivatives of 1,3,4-oxadiazole, including those with benzothiazole and thiophene moieties, demonstrated potent antimicrobial activity against a range of pathogens, indicating their potential in developing new antimicrobial agents (Tien et al., 2016).

properties

IUPAC Name

2-benzyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-6-12(7-3-1)10-16-18-19-17(20-16)14-11-21-15-9-5-4-8-13(14)15/h1-3,6-7,11H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDBICVRGOHYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole

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